ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate involves several raw materials including methanol, hydrazinium hydroxide solution, sodium methoxide, diethyl oxalate, and 2-acetylthiophene . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is defined by its molecular formula C10H10N2O2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate include cyclocondensation reaction of hydrazine derivatives on acetylenic ketones to form pyrazoles .Physical And Chemical Properties Analysis
Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate has a melting point of 138-140°C and a predicted boiling point of 430.0±35.0 °C. It has a predicted density of 1.306±0.06 g/cm3 . The compound is stored at 2-8°C, away from light .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazole derivatives have been found to possess antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their diverse biological activities . For instance, certain pyrazole derivatives have shown promising results against black mold .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their herbicidal properties .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands . They can form complexes with various metal ions, which can be used in a variety of applications.
Organometallic Chemistry
Pyrazoles play a significant role in organometallic chemistry . They are used in the synthesis of various organometallic compounds.
Fluorescent Materials
Pyrazole derivatives are used in the development of fluorescent materials . These materials have applications in various fields, including bioimaging and optoelectronics.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCRDZSJYGZRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371389 | |
Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate | |
CAS RN |
121195-03-7 | |
Record name | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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